molecular formula C12H9Cl2NOS B2566276 {2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol CAS No. 338413-69-7

{2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol

Cat. No.: B2566276
CAS No.: 338413-69-7
M. Wt: 286.17
InChI Key: VHBZOTPUMGOMBA-UHFFFAOYSA-N
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Description

{2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol is a useful research compound. Its molecular formula is C12H9Cl2NOS and its molecular weight is 286.17. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure of Piperidinyl Methanol Derivative The compound [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was synthesized and characterized by spectroscopic techniques, with its structure confirmed by X-ray crystallography. The piperidine ring was found to be in a chair conformation, and the structure exhibited both inter and intramolecular hydrogen bonds (Girish et al., 2008).

Chemiluminescence and Reactivity

Base-induced Chemiluminescence of Sulfanyl-substituted Bicyclic Dioxetanes Sulfanyl-substituted bicyclic dioxetanes were synthesized and their base-induced decomposition in DMSO was studied, revealing light emission with specific maximum wavelengths. This study provides insights into the chemical reactivity and potential applications of sulfanyl-substituted compounds in light-emitting reactions (Watanabe et al., 2010).

Pyrithione Derivative

Synthesis and Crystal Structure of A Pyrithione Derivative The pyrithione derivative, bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-) was synthesized and its structure was confirmed by X-ray crystallography, infrared spectroscopy, and elemental analysis. This research provides valuable information on the structure and properties of pyrithione derivatives (Balewski, Sa̧czewski, & Gdaniec, 2019).

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NOS/c13-9-3-4-11(10(14)6-9)17-12-8(7-16)2-1-5-15-12/h1-6,16H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBZOTPUMGOMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=C(C=C(C=C2)Cl)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.